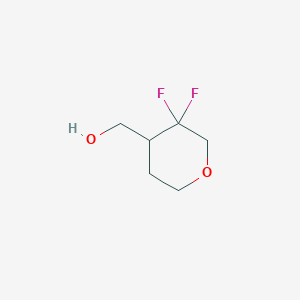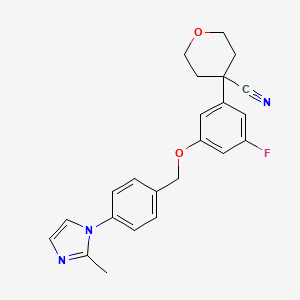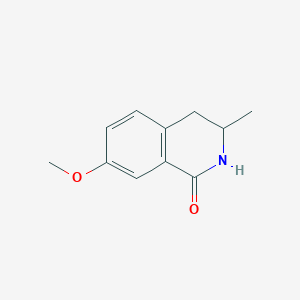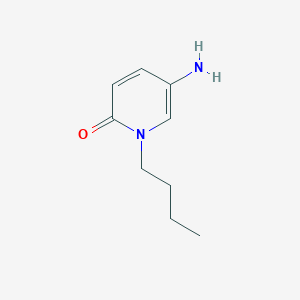
(3,3-Difluorooxan-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Difluorooxan-4-yl)methanol is an organic compound that features a difluorinated oxane ring with a methanol group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorooxan-4-yl)methanol typically involves the introduction of fluorine atoms into an oxane ring followed by the attachment of a methanol group. Common synthetic routes may include:
Fluorination of Oxane Precursors: Using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine atoms.
Methanol Group Introduction: This can be achieved through nucleophilic substitution reactions where a hydroxyl group is introduced to the fluorinated oxane ring.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(3,3-Difluorooxan-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to an aldehyde or carboxylic acid.
Reduction: Reduction of the oxane ring or the methanol group.
Substitution: Nucleophilic or electrophilic substitution reactions at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield (3,3-Difluorooxan-4-yl)formaldehyde, while reduction could produce (3,3-Difluorooxan-4-yl)methane.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with fluorinated compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3,3-Difluorooxan-4-yl)methanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
(3,3-Difluorooxan-4-yl)ethanol: Similar structure but with an ethanol group.
(3,3-Difluorooxan-4-yl)amine: Contains an amine group instead of methanol.
(3,3-Difluorooxan-4-yl)acetate: An ester derivative.
Uniqueness
(3,3-Difluorooxan-4-yl)methanol is unique due to its specific combination of a difluorinated oxane ring and a methanol group, which can impart distinct chemical and physical properties compared to its analogs.
特性
分子式 |
C6H10F2O2 |
|---|---|
分子量 |
152.14 g/mol |
IUPAC名 |
(3,3-difluorooxan-4-yl)methanol |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)4-10-2-1-5(6)3-9/h5,9H,1-4H2 |
InChIキー |
AOCBISLRVFNBAA-UHFFFAOYSA-N |
正規SMILES |
C1COCC(C1CO)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)

![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)



![methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
![1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13059957.png)
![[1-(4-Nitrophenyl)piperidin-4-ylidene]aminobenzoate](/img/structure/B13059972.png)
![2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13059976.png)
